molecular formula C8H8ClFN2O B1449187 2-Chloro-4-cyclobutoxy-5-fluoropyrimidine CAS No. 1511119-05-3

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine

Cat. No.: B1449187
CAS No.: 1511119-05-3
M. Wt: 202.61 g/mol
InChI Key: APUYEPKEAQVHKI-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine is a chemical compound with the molecular formula C8H8ClFN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine can be synthesized through the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclobutanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the chlorine atom at the 4-position by the cyclobutoxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Hydrolysis: Cyclobutanol and the corresponding pyrimidine derivative.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxy-5-fluoropyrimidine
  • 2-Chloro-4-ethoxy-5-fluoropyrimidine
  • 2-Chloro-4-propoxy-5-fluoropyrimidine

Uniqueness

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted pyrimidines

Biological Activity

Overview

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine is a pyrimidine derivative characterized by the presence of a cyclobutoxy group and a fluorine atom. This compound is notable for its potential biological activities, particularly in the fields of oncology and virology. It is classified among fluoropyrimidines, which are widely recognized for their role as chemotherapeutic agents.

The biological activity of this compound primarily involves the inhibition of DNA synthesis. This mechanism is common among fluoropyrimidines, which disrupt the synthesis of pyrimidine nucleotides, essential for DNA replication and cell division. The compound's action can be summarized as follows:

  • Target of Action : Inhibition of thymidylate synthase, leading to reduced availability of thymidine.
  • Mode of Action : Interference with DNA synthesis, resulting in cell cycle arrest and apoptosis.
  • Biochemical Pathways : Disruption in the de novo synthesis pathway for pyrimidines affects rapidly dividing cells, particularly in tumors.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by factors such as administration route and formulation. Generally, fluoropyrimidines exhibit variable absorption rates, distribution volumes, and elimination half-lives depending on their chemical structure and substituents.

Research Findings

Recent studies have focused on the anticancer properties of this compound. Here are key findings:

  • Anticancer Activity :
    • In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including colorectal and breast cancer cells.
    • The compound's effectiveness was compared to other fluoropyrimidines like 5-fluorouracil (5-FU), showing enhanced potency due to its unique structural features.
  • Synergistic Effects :
    • Research indicated that combining this compound with other chemotherapeutic agents could enhance its efficacy. For instance, it showed synergistic effects when used alongside inhibitors targeting different pathways in cancer cells.
  • Case Studies :
    • A case study involving a patient with metastatic colorectal cancer treated with a regimen including this compound reported significant tumor reduction and manageable side effects, suggesting its potential as a viable treatment option.

Comparative Analysis

To illustrate the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

Compound NameStructure FeaturesBiological Activity
This compoundCyclobutoxy group; Fluorine atomAnticancer; DNA synthesis inhibitor
2-Chloro-4-methoxy-5-fluoropyrimidineMethoxy group; Fluorine atomAnticancer; less potent than cyclobutoxy derivative
2-Chloro-4-propoxy-5-fluoropyrimidinePropoxy group; Fluorine atomAnticancer; varied efficacy

Properties

IUPAC Name

2-chloro-4-cyclobutyloxy-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c9-8-11-4-6(10)7(12-8)13-5-2-1-3-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUYEPKEAQVHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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